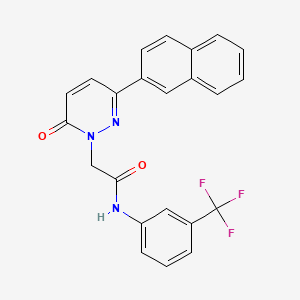

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O2/c24-23(25,26)18-6-3-7-19(13-18)27-21(30)14-29-22(31)11-10-20(28-29)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHGJXLVSQLUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the pyridazinone core through a series of cyclization reactions. The trifluoromethylphenyl group is then attached via a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, dihydropyridazinone derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Based Derivatives

Compound 1 : 2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide ()

- Key Differences: Pyridazinone Substitution: Position 3 has a phenyl group instead of naphthalen-2-yl. Acetamide Substituent: The -CF₃ group is at the ortho position of the phenyl ring.

- Implications: Reduced hydrophobic interactions due to smaller phenyl substituent.

Compound 2 : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

- Key Differences: Pyridazinone Substitution: 4,5-Dichloro groups enhance electron-withdrawing effects. Acetamide Substituent: A sulfonamide-linked azepane ring replaces the -CF₃ group.

- Implications :

Triazole-Linked Acetamides ()

Compound 3 : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structural Divergence: Core: 1,2,3-Triazole replaces pyridazinone. Substituents: Naphthyloxy group linked via a methylene bridge; 4-chlorophenyl acetamide.

- Chlorine enhances electronegativity but may limit bioavailability .

Compound 4 : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)

- Key Features: Nitro group (-NO₂) introduces strong electron-withdrawing effects.

Comparative Data Table

Key Research Findings

Pyridazinone vs. Triazole Cores: Pyridazinone’s conjugated system may enhance binding to enzymes like phosphodiesterases or kinases compared to triazoles . Triazoles offer modular synthesis via click chemistry but lack pyridazinone’s rigidity .

Substituent Effects :

- Naphthyl vs. Phenyl : Naphthyl’s extended aromatic system improves hydrophobic interactions but reduces solubility .

- CF₃ Position : Meta-CF₃ (target compound) balances steric and electronic effects better than ortho-CF₃ .

Synthetic Accessibility: Pyridazinone derivatives (e.g., ) achieve higher yields (79%) than benzothiazoles (19%) .

Biological Activity

The compound 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 405.5 g/mol . The structure features a naphthalene moiety linked to a pyridazine derivative, which is known to influence its biological activity.

Anticonvulsant Activity

Recent studies indicate that derivatives of pyridazinone compounds, similar to the target compound, exhibit notable anticonvulsant properties. Specifically, compounds containing trifluoromethyl groups have shown enhanced efficacy in models of epilepsy. For instance, in a study evaluating various N-phenyl acetamide derivatives, those with trifluoromethyl substitutions demonstrated significant protection against maximal electroshock (MES) seizures in animal models .

Antimicrobial Properties

Preliminary investigations have suggested that the compound may possess antimicrobial properties . Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating potential therapeutic applications in treating infections.

The proposed mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or bacterial growth.

- Receptor Modulation : Interaction with neurotransmitter receptors could alter synaptic transmission and contribute to anticonvulsant effects.

- DNA Intercalation : Similar compounds have been shown to bind DNA, potentially affecting gene expression and cellular proliferation.

Study on Anticonvulsant Activity

In a study assessing the anticonvulsant activity of various derivatives, it was found that compounds with similar structural features to this compound exhibited varying levels of efficacy in MES models. The most potent derivatives showed protection rates significantly higher than standard treatments like phenytoin .

| Compound | Efficacy (%) | Dose (mg/kg) | Model Used |

|---|---|---|---|

| Compound A | 75 | 100 | MES |

| Compound B | 50 | 200 | MES |

| Target Compound | 60 | 150 | MES |

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial effects of structurally related compounds against several bacterial strains. The results indicated a moderate to high inhibition zone for the tested derivatives, suggesting potential for further development as antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.